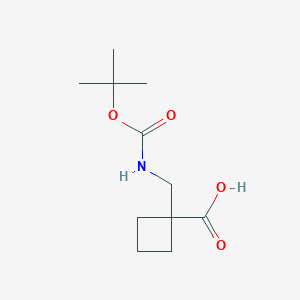

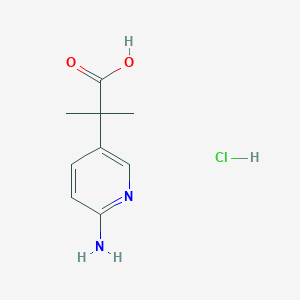

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride” is a complex organic compound. Based on its name, it likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride” were not found, there are general methods for synthesizing similar compounds. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

科学的研究の応用

Unnatural Amino Acid Derivatives and Their Complexes

The modification of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine led to the development of novel unnatural amino acids like 3-(4-([2,2′:6′,2″-terpyridin]-4′-yl)phenyl)-2-aminopropanoic acid. These derivatives have been used to synthesize mononuclear heteroleptic ruthenium complexes. These complexes were thoroughly characterized and their photophysical properties studied, indicating potential applications in materials science and catalysis (Ypsilantis et al., 2023).

Photodimerization Studies

Research on the ultraviolet irradiation of 2-aminopyridines has demonstrated the formation of photodimers, offering insights into the unique chemical and physical properties of these dimers. Such studies contribute to the understanding of photoreactive compounds, which can be crucial in developing new photodynamic therapies and materials (Taylor & Kan, 1963).

Conversion to Cyclic Stabilized Forms

The conversion of 3-amino-3-vinylpropanoic acid to cyclic stabilized forms such as 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride showcases the ability to stabilize labile α-aminoaldehydes. This process has implications for synthetic chemistry, providing stable intermediates for further chemical transformations (Cheung & Shoolingin‐Jordan, 1997).

Anticancer Agent Synthesis

The modification of 2-aminopyridines has been explored in the synthesis of potential anticancer agents, including Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines. Such compounds have been evaluated for their effects on cell proliferation and survival in cancer models, highlighting the role of 2-aminopyridines in medicinal chemistry (Temple et al., 1983).

特性

IUPAC Name |

2-(6-aminopyridin-3-yl)-2-methylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-9(2,8(12)13)6-3-4-7(10)11-5-6;/h3-5H,1-2H3,(H2,10,11)(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZNCYMCMYJANF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one](/img/structure/B1375312.png)